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An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-4,6-
dimethylnicotinamide

Abstract

5-Chloro-4,6-dimethylnicotinamide is a substituted heterocyclic amide belonging to the
nicotinamide (a form of vitamin B3) family. Derivatives of nicotinamide are of significant interest
in medicinal chemistry and drug discovery due to their diverse biological activities, including
potential roles in treating cancer and infectious diseases|[1]. A thorough understanding of a
compound's physicochemical properties is a foundational pillar of drug development, directly
influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its
formulation and therapeutic efficacy[2][3]. This guide provides a comprehensive overview of the
core physicochemical properties of 5-Chloro-4,6-dimethylnicotinamide. While experimental
data for this specific molecule is sparse in publicly available literature, this document
synthesizes information from analogous compounds and outlines authoritative, field-proven
protocols for its empirical determination. The methodologies described are designed to be self-
validating, ensuring the generation of reliable and reproducible data for research and
development professionals.

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b2548134#bc-rfq
https://www.benchchem.com/product/b2548134/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-6-dimethylnicotinamide
https://www.benchchem.com/product/b2548134/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-6-dimethylnicotinamide
https://www.benchchem.com/product/b2548134/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-6-dimethylnicotinamide
https://www.scholarsresearchlibrary.com/articles/synthesis-and-antibacterial-activity-of-5chloroncyclohexyl-6thiosubstitutednicotinamide-derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6214190/
https://pubmed.ncbi.nlm.nih.gov/29729507/
https://www.benchchem.com/product/b2548134/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-6-dimethylnicotinamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2548134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The Strategic Importance of Physicochemical
Profiling

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is critically

dependent on a balanced set of physicochemical properties. These parameters govern how a

molecule behaves in both chemical and biological systems[2][4]. For a compound like 5-

Chloro-4,6-dimethylnicotinamide, early and accurate characterization is not merely a data-

gathering exercise; it is a strategic imperative.

Solubility (Aqueous and Organic): This property directly impacts bioavailability. A compound
must dissolve in the gastrointestinal tract to be absorbed. Furthermore, solubility in organic
solvents is crucial for purification, formulation, and conducting various non-aqueous
assays|[5].

Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) is a key indicator of
a molecule's ability to permeate biological membranes, such as the intestinal wall and the
blood-brain barrier. Optimizing lipophilicity is a balancing act to achieve sufficient membrane
permeability without compromising aqueous solubility or introducing metabolic liabilities[4].

lonization Constant (pKa): The pKa value determines the charge state of a molecule at a
given pH. Since the pH varies dramatically throughout the body (e.g., stomach vs. intestine
vs. blood), the ionization state affects a drug's solubility, permeability, and interaction with its
biological target.

Melting Point: This is a fundamental indicator of a compound's purity and the stability of its
crystal lattice. It is a critical parameter for quality control and formulation development.

Molecular Weight and Structure: These attributes, including the number of hydrogen bond
donors and acceptors, are foundational to predictive models like Lipinski's Rule of Five,
which provides a guideline for assessing the druglikeness of a molecule with respect to oral
bioavailability[4].

Failure to optimize these properties early in the discovery pipeline is a leading cause of late-

stage attrition. Therefore, the experimental protocols detailed herein are presented not just as

procedures, but as essential tools for risk mitigation and rational drug design.
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Molecular Identity and Structural Attributes

Characterizing the fundamental structure of 5-Chloro-4,6-dimethylnicotinamide is the first
step in any analytical endeavor.

Molecular Formula: CsHoCIN20

Molecular Weight: 184.62 g/mol

IUPAC Name: 5-chloro-4,6-dimethylpyridine-3-carboxamide

Canonical SMILES: CC1=C(C(=O)N)C(Cl)=C(C)N=C1

INChl Key: FZICMXCVLVPWPE-UHFFFAOYSA-N

Core Physicochemical Properties: A Tabulated
Summary

The following table summarizes the available and predicted physicochemical properties for 5-
Chloro-4,6-dimethylnicotinamide. It is critical to note that specific experimental values for this
compound are not widely reported. Data for structurally related compounds are provided for
context and comparison.

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b2548134/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-6-dimethylnicotinamide
https://www.benchchem.com/product/b2548134/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-6-dimethylnicotinamide
https://www.benchchem.com/product/b2548134/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-6-dimethylnicotinamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2548134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory

Check Availability & Pricing

Property

Value (5-Chloro-
4,6-
dimethylnicotinami
de)

Context/Analog
Data

Significance in
Drug Development

Melting Point (°C)

Data not available

173-175 (for isomer 2-
chloro-4,6-

dimethylnicotinamide)

[6]

Indicator of purity and
lattice energy; affects

formulation stability.

Boiling Point (°C)

Data not available

288.6 (for analog 5-
Chloro-2-hydroxy-4,6-
dimethyl-
nicotinonitrile)[7]

Relevant for
purification by
distillation if
applicable; indicates

volatility.

Water Solubility

Data not available

Nicotinamide (parent):
~10 mg/mL in PBS
(pH 7.2)[8]

Crucial for oral
bioavailability and

parenteral formulation.

LogP (Octanol/Water)

Predicted: 1.5-2.5

2.10 (for 2,5-Dichloro-
4,6-
dimethylnicotinamide)

[9]

Measures lipophilicity;
key for membrane
permeability and

absorption.

pKa (Acid/Base)

Predicted: 2.0-4.0 (for

pyridine nitrogen)

Pyridine pKa is ~5.2;
substitution can

significantly alter this.

Determines ionization
state at physiological
pH, affecting solubility
and target binding.

Topological Polar
Surface Area (TPSA)

Predicted: 55.98 A2

55.98 (for 2,5-
Dichloro-4,6-
dimethylnicotinamide)

[9]

Correlates with
passive molecular
transport through

membranes.

Hydrogen Bond
Donors

1 (from -NH2)

1 (for 2,5-Dichloro-
4,6-
dimethylnicotinamide)

[°]

Influences solubility
and receptor binding

interactions.
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2 (for 2,5-Dichloro-

o Influences solubility
Hydrogen Bond 2 (from C=0, pyridine 4,6-

. L . and receptor binding
Acceptors N) dimethylnicotinamide)

[9]

interactions.

1 (for 2,5-Dichloro-
1 (C-C bond of the 4,6-

Rotatable Bonds _ _ o , flexibility, which can
amide group) dimethylnicotinamide)

[9]

Indicator of molecular

impact target binding.

Experimental Determination Protocols

The generation of reliable physicochemical data requires robust and well-validated
experimental protocols. The following sections detail the standard methodologies for
determining the most critical parameters.

Determination of Aqueous Solubility (Shake-Flask
Method)

Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining
aqueous solubility. It is based on achieving a saturated solution in equilibrium with the solid
compound, which directly measures the thermodynamic solubility, a critical parameter for
predicting oral absorption.

Protocol:

e Preparation: Add an excess amount of 5-Chloro-4,6-dimethylnicotinamide to a known
volume of phosphate-buffered saline (PBS, pH 7.4) in a glass flask.

o Equilibration: Seal the flask and agitate it in a temperature-controlled shaker bath (e.g., 25°C
or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. The presence of
undissolved solid must be confirmed visually.

e Phase Separation: After equilibration, cease agitation and allow the solution to stand
undisturbed for at least 24 hours at the same temperature to allow for the sedimentation of
undissolved solid. Alternatively, centrifuge the samples at high speed to pellet the solid.
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o Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid
disturbing the solid material at the bottom.

» Quantification: Analyze the concentration of the dissolved compound in the aliquot using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection. Prepare a standard curve with known concentrations of the compound to
ensure accurate quantification.

o Calculation: The solubility is reported in units such as mg/mL or uM based on the measured
concentration of the saturated solution.

Aqueous Solubility Workflow (Shake-Flask)

Determination of Lipophilicity (LogP) by Shake-Flask
Method

Causality: This method (OECD Guideline 107) directly measures the partitioning of a
compound between two immiscible phases, n-octanol and water. This provides a direct
measure of lipophilicity, which is fundamental to predicting a molecule's ability to cross lipid
bilayers.

Protocol:

o Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-
octanol by mixing them vigorously and allowing the phases to separate. This prevents
volume changes during the experiment.

e Solution Preparation: Prepare a stock solution of 5-Chloro-4,6-dimethylnicotinamide in the
pre-saturated aqueous phase at a concentration well below its solubility limit.

» Partitioning: In a glass vessel, combine a known volume of the aqueous solution with an
equal volume of the pre-saturated n-octanol.

» Equilibration: Seal the vessel and shake it vigorously for several hours at a constant
temperature to allow the compound to partition between the two phases until equilibrium is
reached.
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e Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the
agueous and octanol layers.

e Quantification: Carefully sample both the aqueous and the octanol phases. Determine the
concentration of the compound in each phase using a suitable analytical method like HPLC-
UVv.

o Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase
to the concentration in the agueous phase. LogP is the base-10 logarithm of this value.

o P =[Concentration]octanol / [Concentration]aqueous
o LogP =logio(P)
Melting Point Determination Workflow

Spectroscopic and Spectrometric Characterization
(Anticipated)

While specific spectra for 5-Chloro-4,6-dimethylnicotinamide were not found, its structure
allows for the prediction of key features that would be used for its identification and structural
confirmation.

e H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show
distinct signals corresponding to the different types of protons. Key anticipated signals
include:

o Two sharp singlets in the aromatic region (likely ~8.0-9.0 ppm) for the pyridine ring proton.

o Two distinct singlets in the aliphatic region (likely ~2.2-2.8 ppm) for the two non-equivalent
methyl groups (-CHs).

o A broad singlet (or two separate broad signals) for the amide protons (-NHz), which may
be exchangeable with D20. The chemical shift of these protons can be highly variable.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 8 distinct
carbon signals, corresponding to each unique carbon atom in the molecule. Key anticipated
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signals include:

o Asignal for the carbonyl carbon (C=0) in the downfield region (~165-175 ppm).

o Multiple signals in the aromatic region (~120-160 ppm) for the five carbons of the pyridine
ring.

o Two signals in the upfield region (~15-25 ppm) for the two methyl carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to
confirm the molecular weight and elemental composition. The mass spectrum would show a
molecular ion peak [M+H]* at approximately m/z 185.04. A characteristic isotopic pattern
would be observed due to the presence of chlorine (3°Cl and 3’Cl in an approximate 3:1
ratio), resulting in two peaks for the molecular ion, [M]* and [M+2]*, separated by two mass
units.

Conclusion and Future Directions

5-Chloro-4,6-dimethylnicotinamide presents an interesting scaffold for further investigation in

chemical and biological research. This guide establishes a foundational understanding of its

key physicochemical properties and provides the necessary experimental framework for their

empirical validation. The immediate priority for any research program involving this compound

should be the systematic execution of the protocols detailed herein to replace predicted values

with robust experimental data. This will enable a more accurate assessment of its druglikeness

and provide the critical data needed to guide formulation, ADME studies, and ultimately, the

rational design of future nicotinamide-based therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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